Skp protein is primarily identified in Escherichia coli, but homologues exist across various Gram-negative bacteria, including members of the Pasteurellaceae family. The gene encoding Skp has been cloned and sequenced from multiple strains, revealing variations that may confer different functional properties depending on the organism and environmental conditions.
Skp belongs to the family of chaperones known as holdases. These proteins bind to partially folded or misfolded polypeptides, preventing their aggregation and facilitating correct folding pathways. Skp is classified based on its structural characteristics, which include a trimeric form that provides a cavity for substrate binding.
The synthesis of Skp protein can be achieved through various recombinant DNA techniques. Typically, the skp gene is cloned into expression vectors suitable for bacterial systems such as E. coli or cell-free protein synthesis systems.
Technical Details
The Skp protein exhibits a characteristic trimeric structure that forms a central cavity for substrate binding. Each monomer consists of several α-helices and β-strands arranged to create a hydrophobic environment conducive to interacting with unfolded polypeptides.
Crystallographic studies have provided insights into the structural dynamics of Skp, revealing how it interacts with various substrates. These studies indicate that Skp can accommodate different sizes and types of proteins, underscoring its versatility as a chaperone.
Skp protein facilitates several critical reactions during protein folding:
Technical Details
The binding affinity and kinetics can be studied using techniques such as surface plasmon resonance or fluorescence spectroscopy, which measure changes in binding interactions over time.
Skp operates primarily by acting as a holdase chaperone:
Experimental data suggest that the presence of Skp significantly enhances the yield of properly folded proteins during in vitro refolding assays compared to controls lacking Skp.
Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and dynamic light scattering for size distribution measurements.
Skp protein has several applications in research and biotechnology:
Skp (Seventeen kilodalton protein) exhibits significant sequence heterogeneity across Gram-negative bacteria while maintaining conserved structural and functional features. Multiple sequence alignments reveal less than 30% identity among Skp orthologs from diverse species such as Escherichia coli, Pasteurella multocida, and Shigella flexneri [3] [10]. Despite this divergence, three crucial regions demonstrate high conservation: (1) An N-terminal signal peptide essential for periplasmic localization, (2) a central domain rich in hydrophobic residues involved in substrate binding, and (3) a C-terminal domain containing conserved charged residues (notably arginine and glutamate clusters) that facilitate trimer stabilization [3] [8] [10]. Phylogenetic analysis clusters Skp proteins according to bacterial phylogeny, with Pasteurellaceae family members exhibiting >95% sequence homology, suggesting recent evolutionary divergence and host adaptation [10].
Table 1: Conserved Sequence Features in Skp Orthologs
Domain | Conserved Residues/Motifs | Functional Role | Conservation Level |
---|---|---|---|
N-terminal | Hydrophobic core (AA 1-20) | Periplasmic translocation | >90% across species |
Central tentacle | Repeating V-X-X-K motifs | Substrate recognition and binding | 75-80% |
C-terminal | R86, E109, R112 cluster | Trimer interface stabilization | >95% |
Beta-strand region | G45, G52, G60 | Beta-barrel core flexibility | 85% |
The secondary structure of Skp comprises two dominant elements: flexible α-helical tentacles and a rigid β-barrel core. Each Skp monomer folds into three distinct segments: (1) An N-terminal β-strand (residues 20-40) that participates in trimerization, (2) a central elongated α-helix (residues 41-115) forming coiled-coil tentacles, and (3) a C-terminal mobile loop (residues 116-131) [1] [4] [6]. The β-barrel core consists of nine anti-parallel β-strands (three from each monomer) that intertwine to form a stable triangular prism measuring approximately 25 Å per side [1] [4]. The α-helical tentacles (residues 50-110) exhibit characteristic coiled-coil topology with heptad repeats, enabling exceptional flexibility while maintaining structural integrity. Circular dichroism spectroscopy quantifies Skp's secondary structure as 60-65% α-helix and 20-25% β-sheet content, with the remainder comprising loops and turns [6] [8].
Table 2: Secondary Structural Elements in E. coli Skp
Structural Element | Residue Range | Length (Å) | Key Features | Functional Significance |
---|---|---|---|---|
β-strand 1 (per monomer) | 21-28 | 12 | Anti-parallel alignment | Trimer stabilization |
β-strand 2 | 33-40 | 15 | Hydrogen-bonded network | Core rigidity |
α-helix 1 | 45-80 | 53 | Coiled-coil motif with 7 heptad repeats | Substrate capture |
α-helix 2 | 85-115 | 46 | Amphipathic character | Hydrophobic interactions with OMPs |
C-terminal loop | 116-131 | Flexible | High B-factors in crystal structures | Conformational adaptability |
The functional Skp chaperone assembles as a homotrimer with a distinctive "jellyfish-like" architecture: a β-barrel base (body) measuring 30 Å in diameter and three protruding α-helical tentacles extending 60 Å outward [1] [4] [6]. This quaternary structure creates a central cavity with three functional zones: (1) A hydrophobic apical chamber (volume ~7,000 ų) lined with conserved phenylalanine (F79), leucine (L83), and isoleucine (I87) residues; (2) a central electropositive constriction zone featuring arginine residues (R86, R112) that facilitate interactions with acidic OMP substrates; and (3) a C-terminal opening gated by salt bridges between D124 and R129 [1] [4] [6].
The trimer interface is stabilized by both hydrophobic interactions and hydrogen bonding networks. Each monomer contributes three β-strands to form the interlocked β-barrel core, with intersubunit interactions mediated through van der Waals contacts between aliphatic residues (V35, A37) and hydrogen bonds between backbone atoms of adjacent strands (average 12 H-bonds per interface) [4]. This arrangement creates exceptional thermal stability, with denaturation temperatures exceeding 75°C as measured by differential scanning calorimetry [6]. The cavity's electrostatic potential is highly asymmetric, with the apical region displaying positive potential (+15 kT/e) while the tentacle surfaces exhibit negative potential (-25 kT/e), enabling dual-mode interactions with diverse substrates [1] [6].
Skp exhibits remarkable conformational plasticity that enables accommodation of substrates ranging from 16 to >80 kDa. Nuclear magnetic resonance (NMR) relaxation dispersion experiments reveal three distinct dynamic regimes: (1) Picosecond-nanosecond timescale fluctuations in tentacle tips (residues 100-115); (2) microsecond-millisecond conformational exchange in β-strand connecting loops; and (3) substrate-triggered quaternary rearrangements [2] [6] [8]. Upon binding small outer membrane proteins (OMPs) like OmpA (19 kDa), Skp maintains a 1:1 stoichiometry (one OMP per trimer) with minimal conformational change, primarily involving tentacle splaying (20° angular displacement) and cavity expansion (15% volume increase) [6] [15].
For larger substrates such as OmpF (38 kDa) or LptD (87 kDa), Skp undergoes two distinct adaptive mechanisms: (1) Cage expansion: The β-barrel core untwists by 12-15°, increasing cavity volume to ~12,000 ų, as evidenced by ion mobility spectrometry-mass spectrometry (IMS-MS) showing 25% larger collision cross-sections [2] [6]; (2) Multivalent binding: Two Skp trimers cooperatively encapsulate a single substrate, forming a 2:1 Skp:OMP complex stabilized by tentacle intertwining and substrate-mediated trimer-trimer interactions [2] [6]. Molecular dynamics simulations demonstrate that substrate binding reduces tentacle flexibility by 40% while increasing core mobility, suggesting a dynamic trade-off that optimizes client protection [6]. This structural plasticity enables Skp to function as a holdase chaperone for soluble proteins by sequestering folding intermediates through hydrophobic burial, reducing aggregation during periplasmic transit [8].
Table 3: Substrate-Induced Conformational States of Skp
Substrate Size | Example OMPs | Stoichiometry | Structural Changes | Experimental Evidence |
---|---|---|---|---|
Small (8-10 strands) | OmpA, OmpX | 1:1 (Skp₃:OMP) | Tentacle splaying (20°), cavity expansion (15%) | NMR CSP, fluorescence quenching |
Medium (16 strands) | OmpF, tBamA | 1:1 (expanded) | Core untwisting (12-15°), volume increase (70%) | IMS-MS, SAXS, MD simulations |
Large (>18 strands) | LptD, BtuB | 2:1 (Skp₆:OMP) | Tentacle intertwining, asymmetric deformation | Native MS, cross-linking studies |
Soluble proteins | scFv antibodies | 1:1 | Partial burial, hydrophobic shielding | Folding assays, aggregation monitoring |
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